2-[(4-methyl-6-phenoxy-2-pyrimidinyl)thio]acetamide
Overview
Description
2-[(4-methyl-6-phenoxy-2-pyrimidinyl)thio]acetamide is a useful research compound. Its molecular formula is C13H13N3O2S and its molecular weight is 275.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 275.07284784 g/mol and the complexity rating of the compound is 298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structures and Conformational Studies
Research by Subasri et al. (2016) on compounds closely related to 2-[(4-methyl-6-phenoxy-2-pyrimidinyl)thio]acetamide revealed insights into their crystal structures, indicating folded conformations stabilized by intramolecular hydrogen bonds. This study contributes to understanding the conformational preferences and potential reactivity of such compounds (Subasri et al., 2016).
Synthesis and Evaluation as Anticonvulsant Agents
Severina et al. (2020) synthesized derivatives of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides, aiming to explore their potential as anticonvulsant agents. While not directly studying this compound, this research highlights the relevance of pyrimidinylthioacetamide derivatives in developing new therapeutic agents (Severina et al., 2020).
Antitumor Activity of Pyrimidine Derivatives
Hafez and El-Gazzar (2017) explored the synthesis and antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. These findings underscore the potential of pyrimidine derivatives in cancer research, suggesting possible research avenues for compounds like this compound in oncology (Hafez & El-Gazzar, 2017).
Dual Inhibition of Key Enzymes in Cancer Therapy
Gangjee et al. (2009) investigated compounds for their dual inhibition of thymidylate synthase and dihydrofolate reductase, enzymes crucial in cancer cell proliferation. This study exemplifies the therapeutic potential of structurally similar compounds to this compound in the development of antitumor agents (Gangjee et al., 2009).
Antimicrobial and Antifungal Applications
Research on the antimicrobial and antifungal activities of pyrimidine derivatives, as shown by Fuloria et al. (2014), indicates the broad-spectrum bioactivity of these compounds. This suggests potential applications for this compound in addressing infectious diseases (Fuloria et al., 2014).
Properties
IUPAC Name |
2-(4-methyl-6-phenoxypyrimidin-2-yl)sulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-9-7-12(18-10-5-3-2-4-6-10)16-13(15-9)19-8-11(14)17/h2-7H,8H2,1H3,(H2,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOBXNXHRJSDDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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